12-Amino-1-dodecanol

Description

The exact mass of the compound 12-Amino-1-dodecanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 12-Amino-1-dodecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Amino-1-dodecanol including the price, delivery time, and more detailed information at info@benchchem.com.

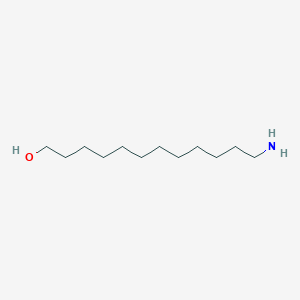

Structure

3D Structure

Properties

IUPAC Name |

12-aminododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409230 | |

| Record name | 12-Amino-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67107-87-3 | |

| Record name | 12-Amino-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Amino-1-dodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Unique Utility of a Bifunctional Linker

An In-depth Technical Guide to 12-Amino-1-dodecanol: Properties, Characterization, and Applications

As researchers and developers in the pharmaceutical and material sciences, we constantly seek molecules that offer versatility and precision. 12-Amino-1-dodecanol is one such molecule, a bifunctional linear chain compound that provides a unique combination of a hydrophilic head and a lipophilic tail, capped with two distinct reactive functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). This structure makes it an invaluable building block, particularly as a linker in complex molecular architectures and a key component in advanced drug delivery systems.[1][2]

This guide provides a comprehensive overview of the core chemical and physical properties of 12-Amino-1-dodecanol, outlines robust protocols for its characterization, and explores its applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Core Physicochemical Properties

The functionality of 12-Amino-1-dodecanol is a direct result of its molecular structure: a 12-carbon aliphatic chain that imparts significant lipophilicity, terminated by polar amino and hydroxyl groups. This amphiphilic nature governs its solubility, thermal properties, and intermolecular interactions.

Structural and General Properties

A clear understanding of the fundamental properties is the first step in applying this molecule effectively. Key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 12-aminododecan-1-ol | [3][4] |

| CAS Number | 67107-87-3 | [4][5][6] |

| Molecular Formula | C₁₂H₂₇NO | [3][5] |

| Molecular Weight | 201.35 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder/solid | [6] |

| Purity (Typical) | >98.0% (by Gas Chromatography) | [6] |

Thermal and Solubility Profile

The long alkyl chain results in a relatively high melting point for an alcohol of its class, while the terminal polar groups allow for solubility in polar organic solvents.

| Property | Value | Rationale & Significance | Source(s) |

| Melting Point | 79 - 83 °C (typically ~81 °C) | The high melting point is due to strong intermolecular hydrogen bonding via -OH and -NH₂ groups and van der Waals forces along the C12 chain. This solid nature is important for handling and stability. | [6] |

| Boiling Point | ~303.6 °C (at 760 mmHg) | The high boiling point reflects the significant energy required to overcome strong intermolecular forces in the liquid state. | [1] |

| Density | ~0.9 g/cm³ | This density is typical for long-chain aliphatic compounds. | [1] |

| Solubility | Soluble in Methanol, Dichloromethane, DMSO | The polar functional groups allow for solubility in polar organic solvents. It is poorly soluble in water due to the long hydrophobic C12 chain. | [6] |

Part 2: Synthesis and Structural Elucidation

The reliable synthesis and rigorous characterization of 12-Amino-1-dodecanol are critical for its successful application, ensuring purity and structural integrity.

Common Synthetic Pathway

A logical and frequently employed synthetic route involves a two-step process starting from a commercially available precursor, 1,12-dodecanediol. This method offers high selectivity and good yields.[1]

-

Selective Monobromination: 1,12-dodecanediol is reacted with hydrobromic acid (HBr). By controlling the stoichiometry and reaction conditions, one hydroxyl group is selectively substituted to yield 12-bromo-1-dodecanol.[7] This intermediate is key as it differentiates the two ends of the molecule.

-

Amination: The resulting 12-bromo-1-dodecanol is then subjected to amination, where the bromine atom is displaced by an amino group. This is typically achieved using ammonia or a protected amine equivalent, followed by deprotection. This step yields the final product, 12-Amino-1-dodecanol.[1]

Caption: Synthetic workflow for 12-Amino-1-dodecanol.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of 12-Amino-1-dodecanol requires a multi-technique spectroscopic approach. Each method provides complementary information, creating a self-validating dataset.

NMR is the most powerful tool for elucidating the precise structure. For this molecule, the key is to confirm the presence of the C12 chain and the terminal functional groups.

-

¹H NMR (Proton NMR):

-

Rationale: This technique identifies the chemical environment of all hydrogen atoms. We expect to see distinct signals for the protons adjacent to the -OH and -NH₂ groups, a large unresolved multiplet for the bulk methylene (-CH₂-) chain, and signals for the protons on the heteroatoms themselves.

-

Expected Spectrum (in CDCl₃):

-

~3.64 ppm (triplet): 2 protons of the -CH₂- group adjacent to the hydroxyl group (-CH₂OH). The triplet splitting is due to coupling with the neighboring CH₂ group.

-

~2.68 ppm (triplet): 2 protons of the -CH₂- group adjacent to the amino group (-CH₂NH₂). This signal is shifted downfield by the electron-withdrawing nitrogen.

-

~1.57 ppm (multiplet): Protons on the carbons beta to the functional groups.

-

~1.26 ppm (broad singlet/multiplet): A large integral representing the ~16 protons of the central 8 methylene units of the alkyl chain. These protons are chemically similar and overlap significantly.

-

Variable (broad singlet): Protons from -OH and -NH₂. Their chemical shift is highly dependent on concentration and solvent due to hydrogen bonding and exchange.

-

-

-

¹³C NMR (Carbon NMR):

-

Rationale: This identifies all unique carbon environments. We expect to see two distinct signals for the carbons attached to the N and O atoms, and a set of signals for the alkyl chain carbons.

-

Expected Spectrum (in CDCl₃):

-

~63.1 ppm: Carbon of the -CH₂OH group.

-

~42.2 ppm: Carbon of the -CH₂NH₂ group.

-

~25.0 - 34.0 ppm: A series of peaks corresponding to the 10 other unique carbons in the aliphatic chain.

-

-

-

Rationale: IR spectroscopy is ideal for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies. For 12-Amino-1-dodecanol, the key is to observe stretches for O-H, N-H, and C-H bonds.

-

Expected Salient Peaks:

-

3300-3400 cm⁻¹ (broad): A strong, broad absorption characteristic of O-H stretching, broadened by hydrogen bonding. This band will likely overlap with the N-H stretching.

-

3100-3300 cm⁻¹ (medium): N-H stretching of the primary amine. This may appear as a shoulder on the broader O-H peak.

-

2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the long alkyl chain. This is often the most intense feature in the spectrum.

-

1590-1650 cm⁻¹ (medium): N-H bending (scissoring) vibration of the primary amine.

-

1050-1150 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

~1130 cm⁻¹ (weak-medium): C-N stretching vibration.

-

-

Rationale: MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion.

-

Expected Data (ESI-MS):

-

[M+H]⁺ Ion: A prominent peak at m/z 202.36, corresponding to the protonated molecule (C₁₂H₂₇NO + H⁺). The exact mass measurement should be consistent with the calculated value of 202.2165.[3]

-

Fragmentation: While less pronounced in ESI, fragmentation could involve the loss of water (H₂O) from the alcohol or ammonia (NH₃) from the amine, leading to ions at lower m/z values.

-

Caption: A multi-technique workflow for structural validation.

Part 3: Applications in Research and Drug Development

The true value of 12-Amino-1-dodecanol lies in its application. Its bifunctional, amphiphilic nature makes it a versatile tool in several advanced fields.

Linker Molecule in Bioconjugation and PROTACs

The orthogonal reactivity of the amino and hydroxyl groups is a key advantage. One group can be reacted while the other is protected, and vice versa. This allows 12-Amino-1-dodecanol to act as a flexible, lipophilic linker to connect two different molecular entities, such as a targeting ligand and a therapeutic payload.[8] In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), such linkers are essential for tethering a target-binding molecule to an E3 ligase-recruiting moiety. The 12-carbon chain provides spatial separation and can enhance cell membrane permeability.

Component of Lipid Nanoparticles (LNPs) for Drug Delivery

Modern drug delivery, especially for nucleic acids (like mRNA and siRNA), relies heavily on LNPs.[9] These formulations typically consist of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[10]

12-Amino-1-dodecanol can serve as a foundational building block for synthesizing novel ionizable lipids. The primary amine can be tertiary-functionalized to create a cationic/ionizable headgroup, while the hydroxyl group can be esterified with lipid tails.[10] The properties of the resulting ionizable lipid are critical for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm of target cells.[11] Its C12 chain contributes to the structural integrity of the nanoparticle core.

Surface Modification and Surfactant Synthesis

The amino and hydroxyl groups can be used to modify surfaces, improving properties like adhesion or biocompatibility.[2] Furthermore, it serves as a precursor for specialty surfactants and emulsifiers. For example, ethoxylation of the alcohol group and quaternization of the amino group can produce cationic surfactants with unique properties for use in formulations or as phase-transfer catalysts.[]

Part 4: Safety and Handling

As with any chemical reagent, proper handling is paramount. Researchers should always consult the latest Safety Data Sheet (SDS) before use.

-

Hazard Identification: 12-Amino-1-dodecanol is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][8]

-

Recommended Handling:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere and away from light to prevent degradation.[4]

Conclusion

12-Amino-1-dodecanol is more than just a long-chain alcohol. It is a sophisticated molecular tool whose value is derived from the strategic placement of two distinct functional groups at the termini of a lipophilic spacer. This structure provides a predictable platform for synthesis and conjugation. For scientists in drug development, its potential as a component in next-generation lipid nanoparticle delivery systems is particularly compelling. By understanding its fundamental properties and employing rigorous characterization, researchers can confidently leverage the unique capabilities of 12-Amino-1-dodecanol to advance their projects.

References

-

Kadiri, A., Fergoug, T., Bouhadda, Y., Aribi, R., Yssaad, F., & Daikh, Z. (2023). Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2025). Characterization of amphiphilic polymers: Independent analysis of blocks in poloxamers by liquid chromatography under critical conditions | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5182020, 12-Amino-1-dodecanol. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological activities of long chain 2-amino alcohols. Retrieved from [Link]

-

Percot, A., Zhu, X. X., & Lafleur, M. (1999). Design and characterization of anchoring amphiphilic peptides and their interactions with lipid vesicles. Biopolymers, 50(6), 647-55. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8193, 1-Dodecanol. Retrieved from [Link]

-

SASTRA Knowledge Connect. (2025). Synthesis and Characterization of Bio based Amphiphilic Molecules. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 12-bromo-1-dodecanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Physico-chemical characterization of new amphiphilic ion pairs based on alkylcarboxilic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (A) dodecanol and (B) dodecanethiol. Retrieved from [Link]

-

MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved from [Link]

-

AAPS PharmSciTech. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles. Retrieved from [Link]

-

Sciencemadness.org. (2007). Synthesis of 12-Bromo-1-dodecanol. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of 1-dodecanol. Retrieved from [Link]

- Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.

-

National Center for Biotechnology Information. (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Dodecanol - NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. Retrieved from [Link]

-

MDPI. (n.d.). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Retrieved from [Link]

-

ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

-

Bio-Synthesis. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]

-

ResearchGate. (2025). Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Dodecanol - NIST WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 12-Amino-1-dodecanol | 67107-87-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 12-Amino-1-dodecanol | 67107-87-3 | TCI AMERICA [tcichemicals.com]

- 7. Sciencemadness Discussion Board - Synthesis of 12-Bromo-1-dodecanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. 67107-87-3 | 12-Amino-1-dodecanol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 11. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 12-Amino-1-dodecanol

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 12-Amino-1-dodecanol, a bifunctional molecule of significant interest in drug development and material science. By examining its molecular structure, this paper elucidates the theoretical principles governing its solubility in a diverse range of solvent systems. A detailed, field-tested experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, alongside a qualitative and estimated quantitative overview of its solubility profile. This guide is intended for researchers, scientists, and formulation experts, offering both foundational knowledge and practical insights into the effective use of this versatile amino alcohol.

Introduction to 12-Amino-1-dodecanol: A Molecule of Duality

12-Amino-1-dodecanol (CAS No. 67107-87-3) is a fascinating organic compound characterized by its linear twelve-carbon aliphatic chain, terminated at one end by a primary amino group (-NH₂) and at the other by a primary hydroxyl group (-OH).[1][2] This unique structure imparts an amphiphilic nature to the molecule, making its solubility behavior complex and highly dependent on the surrounding solvent environment. The long hydrocarbon tail provides a significant nonpolar character, while the amino and hydroxyl functional groups introduce polar, hydrophilic properties.

This duality is the cornerstone of its utility in various advanced applications. In drug delivery, it can act as a linker or a component of lipid nanoparticles, where its amphiphilic nature facilitates the encapsulation and transport of therapeutic agents. In materials science, it serves as a building block for specialty polymers and surfactants. Understanding and predicting its solubility is therefore a critical prerequisite for its effective application, enabling rational solvent selection for synthesis, purification, formulation, and quality control.

Theoretical Framework: Deconstructing the Solubility of an Amphiphile

The solubility of a solute in a solvent is a thermodynamic equilibrium, governed by the principle that "like dissolves like."[3] This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 12-Amino-1-dodecanol, its solubility profile is a direct consequence of the interplay between its three distinct structural components:

-

The Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents such as water, methanol, and ethanol.[4]

-

The Amino Group (-NH₂): Similar to the hydroxyl group, the primary amine is polar and can participate in hydrogen bonding, contributing to its affinity for polar solvents.[4] The lone pair of electrons on the nitrogen atom also allows it to act as a base.

-

The Dodecyl Chain (C₁₂H₂₄): This long, nonpolar hydrocarbon tail is hydrophobic ('water-fearing'). It interacts favorably with nonpolar solvents through van der Waals forces. In aqueous or highly polar solvents, this chain disrupts the solvent's hydrogen-bonding network, leading to a decrease in solubility. Conversely, the longer the carbon chain in an alcohol or amine, the higher its solubility in nonpolar solvents.

The overall solubility of 12-Amino-1-dodecanol in a given solvent is determined by the balance of these competing interactions.

-

In Polar Protic Solvents (e.g., Water, Ethanol): The polar amino and hydroxyl groups will drive solubility through hydrogen bonding. However, the long, hydrophobic dodecyl chain will significantly limit this solubility. Small alcohols are miscible with water, but solubility decreases sharply as the alkyl chain lengthens. For instance, 1-dodecanol is practically insoluble in water.[5][6] Therefore, 12-Amino-1-dodecanol is expected to have very low solubility in water. In polar organic solvents like methanol and ethanol, both the polar head and the alkyl tail can be solvated to some extent, leading to higher solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the -OH and -NH₂ groups. While they cannot donate hydrogen bonds, their polarity is sufficient to interact favorably with the polar head of the molecule. Combined with interactions with the alkyl chain, good solubility is often observed.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The dominant interactions will be between the dodecyl chain and the nonpolar solvent molecules via London dispersion forces. The polar amino and hydroxyl groups are energetically disfavored in such an environment and will significantly hinder solubility. However, the very long C12 chain contributes substantially to its affinity for nonpolar solvents, suggesting at least moderate solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method . This method ensures that the solution is truly saturated and in equilibrium with the solid phase.

Causality Behind the Shake-Flask Protocol

This protocol is designed as a self-validating system. An excess of the solid compound is used to guarantee that the saturation point is reached. The extended equilibration time at a controlled temperature allows the system to achieve thermodynamic equilibrium, moving beyond potentially misleading kinetic solubility values. Centrifugation or filtration is a critical step to separate all undissolved solid, ensuring that the analyzed supernatant represents only the dissolved compound. Finally, analyzing samples at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has indeed been reached; concordant results at these time points provide confidence in the final measurement.

Step-by-Step Experimental Workflow

-

Preparation:

-

Dispense a known volume (e.g., 1 mL) of the selected solvent into several screw-capped glass vials.

-

Add an excess amount of 12-Amino-1-dodecanol to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the initial equilibration (e.g., 24 hours), remove the vials and let them stand in the incubator for a short period to allow larger particles to settle.

-

To separate the saturated solution (supernatant) from the excess solid, either:

-

Centrifuge the vials at a controlled temperature.

-

Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) that is chemically compatible with the solvent.

-

-

-

Sample Analysis:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of 12-Amino-1-dodecanol using a validated analytical method, such as HPLC-UV, LC-MS, or GC-FID. A pre-established calibration curve is required for accurate quantification.

-

-

Validation of Equilibrium:

-

Return the remaining vials to the shaker and continue agitation.

-

Repeat steps 3 and 4 at a later time point (e.g., 48 hours).

-

If the measured concentrations at 24 and 48 hours are within an acceptable margin of error (e.g., ±5%), thermodynamic equilibrium is considered to have been reached.

-

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of 12-Amino-1-dodecanol

| Solvent Class | Solvent Example | Predicted/Reported Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | The C12 hydrophobic chain dominates, overcoming the hydrogen bonding capacity of the -OH and -NH₂ groups. Analogous 1-dodecanol is insoluble (0.004 g/L).[6] |

| Methanol | Soluble | A good balance of polarity to solvate the functional groups and a small alkyl chain that does not strongly exclude the dodecyl tail.[1] | |

| Ethanol | Soluble | Similar to methanol, ethanol can effectively solvate both the polar and nonpolar portions of the molecule. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | The solvent's dipole moment can interact with the polar groups, and its overall character is compatible with the alkyl chain.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of accepting hydrogen bonds and solvating a wide range of compounds.[1] | |

| Ethyl Acetate | Soluble | Possesses both polar (ester group) and nonpolar (ethyl and acetyl groups) character, making it a good solvent for amphiphilic molecules.[1] | |

| Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups interact well with the dodecyl chain.[1] | |

| Nonpolar | Hexane | Sparingly to Moderately Soluble | Solubility is driven by van der Waals interactions with the C12 chain. The high polarity of the head groups will limit solubility compared to 1-dodecanol. |

| Toluene | Moderately Soluble | The aromatic ring of toluene provides slightly more polarizability than hexane, potentially offering better interaction with the overall molecule. |

Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative. The provided rationale is based on established chemical principles and data from analogous compounds.

Visualizing Intermolecular Interactions

The solubility of 12-Amino-1-dodecanol is fundamentally dictated by the non-covalent interactions it can form with solvent molecules. The following diagram illustrates these key interactions.

Sources

- 1. 12-AMINO-1-DODECANOL | 67107-87-3 [chemicalbook.com]

- 2. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. scbt.com [scbt.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Dodecanol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Analysis of 12-Amino-1-dodecanol

Introduction

12-Amino-1-dodecanol is a bifunctional long-chain molecule incorporating a primary amine at one terminus and a primary alcohol at the other. This unique structure makes it a valuable building block in various fields, including the synthesis of novel surfactants, drug delivery systems, and functionalized polymers. A thorough understanding of its molecular structure is paramount for its effective application and quality control. This guide provides an in-depth analysis of the spectroscopic data of 12-Amino-1-dodecanol, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, leveraging the well-characterized spectra of 1-dodecanol as a foundational reference to elucidate the structural nuances imparted by the terminal amino group.

Molecular Structure and Key Spectroscopic Features

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on a C₁₂ alkyl chain dictates the characteristic spectroscopic signature of 12-Amino-1-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 12-Amino-1-dodecanol, both ¹H and ¹³C NMR will provide distinct signals for the protons and carbons near the functional groups, as well as the long alkyl chain.

¹H NMR Spectroscopy

Reference Spectrum: 1-Dodecanol

The ¹H NMR spectrum of 1-dodecanol is characterized by a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The long alkyl chain produces a large, broad signal around 1.2-1.4 ppm, and a triplet at approximately 0.88 ppm for the terminal methyl (-CH₃) group.

Predicted Spectrum: 12-Amino-1-dodecanol

The introduction of the amino group at the C-12 position will introduce a new set of signals and modify existing ones.

-

-CH₂OH Protons (C-1): These protons will remain a triplet at approximately 3.64 ppm , deshielded by the adjacent oxygen atom.

-

-CH₂NH₂ Protons (C-12): These protons will appear as a triplet at approximately 2.67 ppm , deshielded by the nitrogen atom.

-

-NH₂ Protons: These protons will typically appear as a broad singlet between 1.0-2.0 ppm . The chemical shift can vary depending on solvent and concentration. This peak will disappear upon the addition of D₂O, a key diagnostic test.

-

Alkyl Chain Protons (-CH₂-) (C-2 to C-11): The bulk of the methylene protons will form a complex multiplet, appearing as a broad peak around 1.2-1.6 ppm .

-

-OH Proton: This will be a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. This peak will also disappear upon a D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 12-Amino-1-dodecanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂OH (C-1) | ~ 3.64 | Triplet | 2H |

| -CH₂NH₂ (C-12) | ~ 2.67 | Triplet | 2H |

| -NH₂ | ~ 1.0 - 2.0 | Broad Singlet | 2H |

| -(CH₂)₁₀- | ~ 1.2 - 1.6 | Multiplet | 20H |

| -OH | Variable | Broad Singlet | 1H |

¹³C NMR Spectroscopy

Reference Spectrum: 1-Dodecanol

The ¹³C NMR spectrum of 1-dodecanol shows a peak for the carbon attached to the hydroxyl group (-CH₂OH) at approximately 63 ppm. The terminal methyl carbon appears at around 14 ppm, and the other alkyl carbons resonate between 22 and 32 ppm.

Predicted Spectrum: 12-Amino-1-dodecanol

The amino group will deshield the adjacent carbon (C-12).

-

-CH₂OH Carbon (C-1): This carbon will appear at approximately 63.1 ppm .

-

-CH₂NH₂ Carbon (C-12): This carbon is expected to be in the range of 42.2 ppm .

-

Alkyl Chain Carbons (-CH₂-) (C-2 to C-11): These carbons will produce a series of peaks between 25-34 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for 12-Amino-1-dodecanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH (C-1) | ~ 63.1 |

| -CH₂NH₂ (C-12) | ~ 42.2 |

| C-2 | ~ 32.8 |

| C-11 | ~ 33.8 |

| C-3 to C-10 | ~ 25.7 - 29.7 |

Experimental Protocol for NMR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In 12-Amino-1-dodecanol, we expect to see characteristic absorptions for the O-H, N-H, C-H, and C-O bonds.

Reference Spectrum: 1-Dodecanol

The FTIR spectrum of 1-dodecanol is dominated by a broad O-H stretching band around 3200-3500 cm⁻¹, strong C-H stretching bands around 2850-2960 cm⁻¹, and a C-O stretching band around 1058 cm⁻¹.

Predicted Spectrum: 12-Amino-1-dodecanol

The spectrum of 12-Amino-1-dodecanol will be a composite of the features of a long-chain alcohol and a primary amine.

-

O-H and N-H Stretching Region (3200-3500 cm⁻¹): This region will be complex. A broad absorption due to the hydrogen-bonded O-H stretch of the alcohol will be present.[1][2] Overlapping with this, two sharper peaks characteristic of the symmetric and asymmetric N-H stretching of the primary amine should be observable around 3300-3500 cm⁻¹.[3][4]

-

C-H Stretching (2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain will be prominent.[1]

-

N-H Bending (1590-1650 cm⁻¹): A medium intensity peak due to the scissoring motion of the -NH₂ group is expected in this region.[5]

-

C-O Stretching (1050-1075 cm⁻¹): A strong peak corresponding to the C-O stretch of the primary alcohol will be present.[6][7]

-

N-H Wagging (650-900 cm⁻¹): A broad band due to the out-of-plane bending of the N-H bonds may be observed.[5]

Table 3: Predicted FTIR Absorption Bands for 12-Amino-1-dodecanol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Two Peaks |

| C-H Stretch | 2850 - 2960 | Strong, Sharp |

| N-H Bend | 1590 - 1650 | Medium |

| C-O Stretch | 1050 - 1075 | Strong |

| N-H Wag | 650 - 900 | Medium, Broad |

Experimental Protocol for FTIR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Reference Fragmentation: Long-Chain Alcohols

Long-chain alcohols often exhibit a weak or absent molecular ion peak in their electron ionization (EI) mass spectra.[8] Common fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen.

Predicted Fragmentation: 12-Amino-1-dodecanol

The presence of the amino group introduces an additional site for fragmentation and follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of 12-Amino-1-dodecanol is 201.35 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 201 is expected to be present, albeit potentially weak.

-

Alpha-cleavage at the Amine Terminus: Cleavage of the C11-C12 bond will result in a prominent fragment at m/z = 30 (CH₂=NH₂⁺). This is a very common fragmentation for primary amines.

-

Alpha-cleavage at the Alcohol Terminus: Cleavage of the C1-C2 bond can lead to a fragment at m/z = 31 (CH₂=OH⁺).

-

Loss of Water (M-18): A peak at m/z = 183 corresponding to the loss of a water molecule from the alcohol end is likely.

-

Loss of Ammonia (M-17): A peak at m/z = 184 due to the loss of ammonia is also possible.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) will be observed due to the fragmentation of the long alkyl chain.

Experimental Protocol for Mass Spectrometry

Conclusion

The spectroscopic analysis of 12-Amino-1-dodecanol is a multi-faceted approach that combines the interpretation of NMR, FTIR, and Mass Spectrometry data. By understanding the characteristic signals of the terminal alcohol and amine functional groups, in conjunction with the signals from the long alkyl backbone, a comprehensive and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and characterize this important bifunctional molecule, ensuring its quality and proper application in their scientific endeavors.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. 1-Dodecanol [webbook.nist.gov]

- 2. 12-Amino-1-dodecanol | 67107-87-3 | TCI AMERICA [tcichemicals.com]

- 3. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. guidechem.com [guidechem.com]

- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 9. researchgate.net [researchgate.net]

- 10. 1-Dodecanol(112-53-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 12-Amino-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Amino-1-dodecanol is a bifunctional molecule of significant interest in the fields of materials science and drug delivery. Its long twelve-carbon chain, capped by a hydrophilic amino group at one end and a hydroxyl group at the other, imparts an amphiphilic character that drives self-assembly into a variety of supramolecular structures. Understanding the molecular structure and conformational landscape of this molecule is paramount to controlling these assemblies and designing novel delivery systems with tailored properties. This guide provides a comprehensive technical overview of the molecular architecture of 12-Amino-1-dodecanol, drawing upon computational models and experimental data from analogous long-chain molecules to elucidate its conformational preferences in different environments. We further explore the implications of these structural features on its self-assembly into micelles and vesicles, highlighting its potential in the formulation of advanced drug delivery vehicles such as lipid nanoparticles.

Introduction: The Significance of a Bifunctional Amphiphile

Long-chain bifunctional molecules, such as 12-Amino-1-dodecanol, represent a versatile class of compounds with broad applications. The presence of both an amino and a hydroxyl group allows for a rich variety of intermolecular interactions, including hydrogen bonding and, depending on the pH, electrostatic interactions. This, combined with the hydrophobic nature of the dodecane backbone, makes 12-Amino-1-dodecanol an effective surfactant and a building block for self-assembled materials. In the context of drug development, such molecules are being explored for their ability to form stable vesicles and lipid nanoparticles (LNPs), which can encapsulate and deliver therapeutic payloads like mRNA.[1][2] The precise arrangement of 12-Amino-1-dodecanol molecules within these assemblies, and thus their efficacy as delivery vehicles, is a direct consequence of the molecule's intrinsic conformational preferences.

Molecular Structure and Physicochemical Properties

12-Amino-1-dodecanol is a saturated fatty alcohol with a primary amine substituent at the opposing terminus of its twelve-carbon chain.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇NO | [3] |

| Molecular Weight | 201.35 g/mol | [3] |

| CAS Number | 67107-87-3 | [3] |

| Melting Point | ~81 °C | |

| Appearance | White to off-white solid |

The amphiphilic nature of 12-Amino-1-dodecanol is a key determinant of its behavior in solution. The long hydrophobic dodecane chain is poorly soluble in aqueous environments, while the polar amino and hydroxyl head groups readily interact with water molecules. This dual character drives the molecule to self-assemble in aqueous media to minimize the unfavorable interactions between the hydrocarbon tails and water.[4]

Conformational Analysis: From a Single Chain to Supramolecular Assemblies

The flexibility of the dodecane backbone allows 12-Amino-1-dodecanol to adopt a multitude of conformations. The relative stability of these conformers is dictated by a delicate balance of intramolecular and intermolecular forces.

Intramolecular Conformation: The All-Trans vs. Gauche States

The carbon-carbon single bonds of the dodecane chain can rotate, leading to different spatial arrangements of the methylene groups. The two most fundamental conformations are the anti-periplanar (all-trans) and the gauche states.

-

All-Trans Conformation: In this low-energy state, the carbon backbone assumes a fully extended, linear geometry. This arrangement minimizes steric hindrance between adjacent methylene units. For long-chain alkanes, the all-trans conformation is generally the most stable in the crystalline state.[5]

-

Gauche Conformation: A rotation of approximately 60° around a C-C bond results in a gauche conformation, which introduces a "kink" in the carbon chain. While individually less stable than the trans conformation due to torsional strain, the presence of gauche conformers is significant in the liquid state and in solution, contributing to the overall flexibility of the molecule.[6]

The interplay between these conformational states is critical. For instance, in longer alkanes (beyond C17), folded "hairpin" structures with multiple gauche conformations can become energetically favorable due to stabilizing van der Waals interactions between the folded sections of the chain.[6]

Solid-State Conformation: Insights from Analogous Crystal Structures

The Cambridge Structural Database (CSD) contains an entry for 1,12-dodecanediol (CCDC Number: 129501), which reveals a fully extended, all-trans conformation of the dodecane backbone in the crystalline state.[7] This linear arrangement allows for efficient packing in the crystal lattice, stabilized by hydrogen bonds between the terminal hydroxyl groups of adjacent molecules. Given the structural similarity, it is highly probable that 12-Amino-1-dodecanol also adopts a predominantly all-trans conformation in its crystalline form, with intermolecular hydrogen bonds forming between the amino and hydroxyl groups.

Experimental Protocol: X-ray Crystallography of Long-Chain Bifunctional Alkanes

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a melt.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The resulting structural model is then refined to achieve the best possible fit with the experimental data.

Solution-State Conformation: The Role of the Solvent Environment

In solution, the conformational landscape of 12-Amino-1-dodecanol is more complex. The polarity of the solvent plays a significant role in determining the preferred conformations.

-

In Nonpolar Solvents: The molecule is likely to exist as a dynamic equilibrium of various conformers, with a significant population of gauche states allowing for greater conformational freedom.

-

In Polar Solvents (e.g., Water): The hydrophobic effect becomes a dominant force. The dodecane chain will tend to minimize its contact with water molecules, which can favor more compact or folded conformations. Furthermore, the polar amino and hydroxyl groups will be solvated by water molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[8] By analyzing parameters such as chemical shifts and coupling constants, it is possible to obtain information about the average dihedral angles along the carbon backbone.[9] While specific NMR data for 12-Amino-1-dodecanol is not extensively published, studies on similar long-chain molecules indicate that a dynamic ensemble of conformations is typically present in solution.[10]

Workflow for Computational Conformational Analysis

Caption: A typical workflow for the computational analysis of molecular conformation.

Self-Assembly and Applications in Drug Delivery

The amphiphilic nature of 12-Amino-1-dodecanol is the driving force behind its self-assembly into organized structures in aqueous environments. These structures are of great interest for drug delivery applications due to their ability to encapsulate and protect therapeutic agents.

Micelle and Vesicle Formation

Above a certain concentration, known as the critical micelle concentration (CMC), 12-Amino-1-dodecanol molecules will spontaneously assemble into micelles. In these spherical structures, the hydrophobic dodecane tails are sequestered in the core, away from the aqueous environment, while the hydrophilic amino and hydroxyl head groups form the outer corona.

At higher concentrations or under specific conditions, these molecules can form bilayer structures that can close upon themselves to form vesicles. These vesicles, also known as liposomes, consist of an aqueous core enclosed by a lipid bilayer, making them suitable for encapsulating both hydrophilic and hydrophobic drugs. The formation of stable vesicles from amino acid-based amphiphiles has been demonstrated, highlighting their potential as drug carriers.[11][12]

Role in Lipid Nanoparticles (LNPs) for mRNA Delivery

The field of mRNA-based therapeutics has been revolutionized by the development of lipid nanoparticles as effective delivery vehicles. These LNPs are typically composed of four main components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2]

Amino lipids, including molecules structurally related to 12-Amino-1-dodecanol, are being actively investigated as ionizable cationic lipids in LNP formulations.[1][13] At a low pH (during formulation), the amino group is protonated, allowing it to electrostatically interact with the negatively charged mRNA, facilitating encapsulation. Upon entering the physiological environment (higher pH), the amino lipid becomes more neutral, which is thought to aid in the release of the mRNA cargo into the cytoplasm of target cells. The specific conformation and packing of the amino lipids within the LNP are critical for its stability and delivery efficiency.

Schematic of Self-Assembly into Micelles and Vesicles

Caption: Schematic representation of the self-assembly of 12-Amino-1-dodecanol.

Conclusion and Future Directions

12-Amino-1-dodecanol is a molecule with a rich conformational behavior that underpins its utility in materials science and drug delivery. While direct experimental structural data is limited, a combination of computational modeling and analysis of analogous structures provides a robust understanding of its molecular properties. The all-trans conformation is likely favored in the solid state, while a dynamic equilibrium of conformers exists in solution. This conformational flexibility, coupled with its amphiphilic nature, enables the formation of micelles and vesicles, making it a promising component for advanced drug delivery systems like lipid nanoparticles.

Future research should focus on obtaining experimental crystal structures and detailed solution-state NMR data for 12-Amino-1-dodecanol to validate and refine the current understanding of its conformational landscape. Furthermore, exploring how modifications to the alkyl chain length and the nature of the head groups influence self-assembly and drug delivery efficacy will be crucial for the rational design of next-generation delivery vehicles.

References

-

Preparation and Characterization of Long Chain Amino Acid and Peptide Vesicle Membranes. PubMed. [Link]

-

Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA. ResearchGate. [Link]

-

1,12-Dodecanediol. PubChem. [Link]

-

1,12-Dodecanediol | C12H26O2 | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central. [Link]

-

Amino-alcohol Salts. Part II. Crystal structures of (1R. Helvetica Chimica Acta. [Link]

-

Alkanes. Imperial College London. [Link]

-

Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents. PubMed. [Link]

-

Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. ACS Publications. [Link]

-

1,12-Dodecanediol Dimethacrylate. Esstech Inc. [Link]

-

The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PubMed Central. [Link]

-

Self-assembly of amino acids toward functional biomaterials. PubMed Central. [Link]

-

12-Amino-1-dodecanol. PubChem. [Link]

-

Investigating the Formation of Ultra-Long Alkanes. AZoNano. [Link]

-

Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis. [Link]

-

Rational Design and Engineering of Polypeptide/Protein Vesicles for Advanced Biological Applications. The Royal Society of Chemistry. [Link]

-

Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology. [Link]

-

Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. MDPI. [Link]

-

Self-Assembly of Aromatic Amino Acid Enantiomers into Supramolecular Materials of High Rigidity. ACS Publications. [Link]

-

Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli. ResearchGate. [Link]

-

Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. PubMed Central. [Link]

-

Self-assembly of amphiphilic amino acid derivatives for biomedical applications. ResearchGate. [Link]

-

The solution conformations of amino acids from molecular dynamics simulations of Gly-X-Gly peptides: comparison with NMR parameters. PubMed. [Link]

-

Dodecanol. Wikipedia. [Link]

-

An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. PubMed. [Link]

-

Conformational variability of solution nuclear magnetic resonance structures. PubMed. [Link]

-

Synthesis and biological activities of long chain 2-amino alcohols. ResearchGate. [Link]

-

Determination of cyclopeptide conformations in solution using NMR data and conformational energy calculations. PubMed. [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central. [Link]

-

[Determination of local conformation of proteins from 1H-NMR spectroscopy data]. PubMed. [Link]

-

Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice. PubMed. [Link]

-

JEE (Advanced) 2026 Syllabus. Indian Institute of Technology Bombay. [Link]

-

bUVjehfM,V ijh{kk&2025. Bihar School Examination Board. [Link]

-

(PDF) Synthesis and Crystal Structure of the Chiral β-amino Alcohol (S)-α,α-diphenyl-2-pyrrolidine Methanol. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Self-assembly of amino acids toward functional biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azonano.com [azonano.com]

- 6. Alkanes [ch.ic.ac.uk]

- 7. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The solution conformations of amino acids from molecular dynamics simulations of Gly-X-Gly peptides: comparison with NMR parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational variability of solution nuclear magnetic resonance structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and characterization of long chain amino acid and peptide vesicle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

An In-depth Technical Guide to the Potential Research Applications of ω-Aminoalkanols

Introduction: The Structural and Functional Significance of ω-Aminoalkanols

ω-Aminoalkanols, organic compounds containing both an amino and a hydroxyl functional group separated by a flexible alkyl chain, represent a class of molecules with immense versatility and potential across various scientific disciplines. Their inherent bifunctionality and chirality make them invaluable building blocks in medicinal chemistry, asymmetric catalysis, and materials science.[1][2] The presence of both a nucleophilic amine and a hydroxyl group allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and burgeoning research applications of ω-aminoalkanols, offering a technical resource for researchers, scientists, and professionals in drug development and beyond.

The stereochemistry of ω-aminoalkanols is often critical to their biological activity and their efficacy as chiral auxiliaries, making their enantioselective synthesis a key focus of modern organic chemistry.[1] These chiral scaffolds are integral to the structure of numerous natural products and active pharmaceutical ingredients (APIs), including beta-blockers, antivirals, and anticancer agents.[1][3] This guide will delve into the core synthetic strategies for producing enantiomerically pure ω-aminoalkanols and explore their diverse applications, highlighting the causality behind experimental choices and providing a framework for future research endeavors.

I. Synthesis of ω-Aminoalkanols: A Toolbox for Chemists

The synthesis of ω-aminoalkanols can be broadly categorized into chemical and biocatalytic methods. The choice of synthetic route is often dictated by the desired stereochemistry, the complexity of the target molecule, and the scalability of the process.

Chemical Synthesis Strategies

Traditional chemical methods for synthesizing ω-aminoalkanols often rely on the reduction of amino acids or their derivatives, reductive amination of keto alcohols, or the ring-opening of epoxides.[]

1. Reduction of Amino Acids: A straightforward and widely used method involves the reduction of the carboxylic acid moiety of a natural or synthetic α-amino acid.[1][] This approach leverages the readily available chiral pool of amino acids to produce enantiomerically pure ω-aminoalkanols.[1]

Experimental Protocol: Reduction of Boc-Protected Amino Acids

A common protocol for the reduction of N-protected amino acids to their corresponding amino alcohols is as follows:

-

Protection: The amino group of the starting amino acid (e.g., Alanine, Phenylalanine) is protected, typically with a tert-butyloxycarbonyl (Boc) group.

-

Activation: The protected amino acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF). The carboxylic acid is then activated, for example, by forming a mixed anhydride.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C).[5]

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield the desired N-Boc-ω-aminoalkanol.[5]

2. Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[] It is particularly useful for the synthesis of secondary and tertiary ω-aminoalkanols.[]

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral ω-aminoalkanols.[8] Enzymes, such as transaminases and dehydrogenases, offer high enantioselectivity and operate under mild reaction conditions.[9]

1. ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[10] They are particularly valuable for the asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones.[11][12] The reaction equilibrium can sometimes be unfavorable, but strategies such as product removal or the use of specific amine donors can drive the reaction to completion.[10][11]

dot

Caption: Diverse roles of ω-aminoalkanols in medicinal chemistry.

III. Asymmetric Catalysis: The Role of ω-Aminoalkanol-Derived Ligands

In the realm of asymmetric synthesis, ω-aminoalkanols have proven to be excellent chiral auxiliaries and ligands for metal-catalyzed reactions. [7][13]The ability of both the amino and hydroxyl groups to coordinate with a metal center creates a well-defined chiral environment, enabling high levels of stereocontrol in chemical transformations. [14]

Ligands for Enantioselective Addition Reactions

Derivatives of ω-aminoalkanols are frequently employed as chiral ligands in the enantioselective addition of organometallic reagents to carbonyl compounds. [13]For instance, amino alcohol derivatives have been successfully used as chiral catalysts in the addition of diethylzinc to benzaldehyde, a benchmark reaction for testing the efficacy of new chiral ligands. [13]

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

-

Catalyst Preparation: The chiral ω-aminoalkanol ligand is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere.

-

Reaction Setup: Benzaldehyde is added to the solution, followed by the slow addition of diethylzinc at a low temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, purified, and the enantiomeric excess (ee) is determined by chiral GC or HPLC. [13]

Ligands for Other Asymmetric Transformations

The application of ω-aminoalkanol-based ligands extends beyond addition reactions. They have been utilized in a variety of other asymmetric transformations, including:

-

Asymmetric Hydrogenation: Chiral ligands derived from amino alcohols can be used in combination with transition metals like rhodium or ruthenium to catalyze the enantioselective hydrogenation of prochiral olefins and ketones.

-

Oxotransfer Reactions: Molybdenum(VI) complexes with amino alcohol phenolate ligands have been shown to catalyze the epoxidation of olefins and the sulfoxidation of sulfides. [15]

IV. Materials Science: ω-Aminoalkanols as Monomers for Functional Polymers

The bifunctionality of ω-aminoalkanols also makes them attractive building blocks for the synthesis of novel polymers with tailored properties. [16][17][18]The presence of both amine and hydroxyl groups allows for the formation of various polymer architectures, including polyamides, polyesters, and polyurethanes.

Biodegradable Polymers

Amino acid-based polymers are gaining significant attention as environmentally friendly alternatives to traditional plastics. [16]ω-Aminoalkanols, being derivatives of amino acids, can be used to synthesize biodegradable polymers with potential applications in medicine (e.g., drug delivery, tissue engineering) and agriculture. [18]For example, poly(β-hydroxyl amine)s have been used to create supramolecular elastomers with tunable mechanical properties and self-healing capabilities. [19]

Functional Polymers

The incorporation of ω-aminoalkanol monomers into polymer chains can impart specific functionalities. The pendant hydroxyl and amino groups can serve as sites for further chemical modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties. This opens up possibilities for the development of smart materials, such as stimuli-responsive hydrogels and functional coatings.

Conclusion and Future Outlook

ω-Aminoalkanols are a remarkable class of compounds whose full potential is still being uncovered. Their unique combination of bifunctionality and chirality makes them indispensable tools in modern chemical research. Advances in both chemical and biocatalytic synthesis are providing access to an ever-expanding library of these valuable molecules with high stereopurity.

In medicinal chemistry, the demand for enantiomerically pure building blocks will continue to drive research into novel applications of ω-aminoalkanols for the synthesis of next-generation therapeutics. As our understanding of their own biological activities grows, we can anticipate the development of new drug candidates based on the ω-aminoalkanol scaffold itself.

In asymmetric catalysis, the design of new and more efficient chiral ligands derived from ω-aminoalkanols will remain a key area of investigation, enabling the synthesis of complex chiral molecules with greater precision and efficiency. Furthermore, the exploration of ω-aminoalkanols as monomers in materials science is poised to yield a new generation of functional and biodegradable polymers with a wide range of applications.

The interdisciplinary nature of ω-aminoalkanol research, spanning organic synthesis, medicinal chemistry, catalysis, and materials science, ensures that these versatile molecules will continue to be at the forefront of scientific innovation for years to come.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino Alcohols [Chiral Non-Heterocyclic Building Blocks] | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]

- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

- 13. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Syntheses and catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino Acid Polymers: The Building Blocks of Life and Innovation [thinkdochemicals.com]

- 17. primescholars.com [primescholars.com]

- 18. Understanding Polyaminoacids: The Building Blocks of Life - Oreate AI Blog [oreateai.com]

- 19. Poly(β-hydroxyl amine)s: Valuable Building Blocks for Supramolecular Elastomers with Tunable Mechanical Performance and Superior Healing Capacity | MDPI [mdpi.com]

An In-Depth Technical Guide to the Biocompatibility of Long-Chain Amino Alcohols

Foreword: The Double-Edged Sword of Bioactivity

Long-chain amino alcohols (LCAAs) represent a fascinating and pivotal class of molecules in drug development and biomaterials science. Their amphiphilic nature, characterized by a polar head group containing hydroxyl and amino functionalities and a long, lipophilic hydrocarbon tail, positions them at the critical interface between synthetic materials and biological systems. This unique structure is not merely a passive scaffold; it is the very source of their potent bioactivity. From serving as structural backbones in advanced lipid nanoparticle delivery systems to acting as permeation enhancers, their utility is vast.[1][2] However, this same bioactivity necessitates a rigorous and nuanced evaluation of their biocompatibility. The very mechanisms that can be harnessed for therapeutic benefit can also, if not properly understood and controlled, lead to adverse biological responses.

This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landscape of LCAA biocompatibility. It eschews a simple checklist approach in favor of a deeper, mechanistic understanding. We will explore not just the "what" and "how" of biocompatibility testing, but the fundamental "why." By understanding the causal relationships between LCAA structure, cellular interactions, and the resulting biological sequelae, we can design safer, more effective advanced therapeutics and medical devices. This document is structured to provide a logical progression from the foundational principles of LCAA interactions to the practical application of standardized testing protocols, ensuring that every step is grounded in scientific integrity and authoritative standards.

The Molecular Basis of LCAA Biocompatibility: A Tale of Two Moieties

The biocompatibility profile of a long-chain amino alcohol is a direct consequence of its amphiphilic structure. The interplay between the hydrophilic head and the hydrophobic tail dictates how the molecule partitions into and interacts with cellular structures, particularly the plasma membrane.

-

The Lipophilic Tail: The long hydrocarbon chain is the primary driver for insertion into the lipid bilayer of cell membranes. This interaction can physically disrupt the ordered packing of membrane phospholipids.[3] This disruption is a key mechanism behind their use as penetration enhancers but is also a potential source of cytotoxicity. By increasing membrane fluidity, LCAAs can compromise the barrier function of the cell, leading to leakage of intracellular contents and ultimately, cell lysis.

-

The Polar Head Group: The amino and hydroxyl groups are capable of forming hydrogen bonds and electrostatic interactions with membrane proteins and the polar heads of phospholipids.[2] Crucially, many LCAAs are structural analogues of endogenous signaling lipids, such as sphingosine .[1] This structural mimicry allows them to engage with and modulate critical cellular signaling pathways, most notably those governing apoptosis (programmed cell death).[4][5]

The balance between these interactions determines the ultimate biological outcome. A well-designed LCAA for a drug delivery system might, for instance, interact with the cell membrane just enough to facilitate endosomal escape of its payload, without causing overt cytotoxicity. Conversely, an LCAA designed as an anti-cancer agent might be engineered to maximally disrupt membranes or trigger apoptotic pathways in target cells.[6]

The Sphingolipid Rheostat: A Key Signaling Pathway

Many of the biological effects of LCAAs can be understood through the lens of the "sphingolipid rheostat," a critical signaling axis that balances cell survival and cell death.[7] Endogenous LCAAs like sphingosine and its metabolite ceramide are pro-apoptotic, while their phosphorylated counterpart, sphingosine-1-phosphate (S1P), is pro-survival.[4][8] Exogenous LCAAs can perturb this delicate balance.

// Edge labels edge [style=invis]; Sphingomyelin -> SMase; Ceramide -> Ceramidase; Sphingosine -> SphK; S1P -> S1PP; } enddot Caption: The Sphingolipid Rheostat: Balancing Cell Fate.

This pathway is a prime example of why a deep mechanistic understanding is crucial. A simple cytotoxicity assay might show that an LCAA is toxic, but understanding its interaction with the sphingolipid rheostat can reveal why it is toxic, opening avenues for structural modification to mitigate this effect or harness it for therapeutic purposes, such as in oncology.[7][9]

A Phased Approach to Biocompatibility Assessment

A comprehensive biocompatibility evaluation follows a logical, tiered approach, moving from broad, rapid in vitro screening to more complex and physiologically relevant in vivo models. This progression, outlined in standards like ISO 10993-1 , ensures that resources are used efficiently and that animal testing is only performed when necessary.

In Vitro Biocompatibility Assessment: The First Line of Defense

In vitro assays are the cornerstone of biocompatibility screening. They are rapid, cost-effective, and allow for the evaluation of specific biological endpoints in a controlled environment, minimizing the use of animals.

Cytotoxicity Testing (ISO 10993-5)

The first and most fundamental question is whether the LCAA is toxic to cells.[10] The ISO 10993-5 standard describes methods for assessing the in vitro cytotoxicity of medical devices and their component materials.[11][12] For LCAAs, which may be formulated as liquids, gels, or coatings, the Elution Test is the most common and appropriate method.[10]

This protocol is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Objective: To quantify the dose-dependent cytotoxic effect of LCAA extracts on a mammalian cell line.

Materials:

-

L-929 mouse fibroblast cell line (or other relevant cell line)

-

Complete cell culture medium (e.g., MEM with 10% horse serum)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom tissue culture plates

-

Sterile PBS

-

Positive Control: Organotin-stabilized PVC or dilute phenol solution

-

Negative Control: High-density polyethylene (HDPE)

Procedure:

-

Extract Preparation (as per ISO 10993-12): a. Prepare the LCAA test article at its final intended concentration. b. Incubate the test article in complete cell culture medium at a ratio of material surface area or mass to medium volume (e.g., 0.2 g/mL) for 24 hours at 37°C.[10] c. Prepare extracts of the positive and negative controls in parallel. d. Prepare a serial dilution of the LCAA extract (e.g., 100%, 50%, 25%, 12.5%) using fresh culture medium.

-

Cell Seeding: a. Seed L-929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and enter logarithmic growth.[15]

-

Cell Treatment: a. After 24 hours, carefully aspirate the medium from the wells. b. Replace it with 100 µL of the prepared LCAA extract dilutions, control extracts, and fresh medium (untreated control). Include at least three replicate wells for each condition.

-

Incubation: a. Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The duration should be justified based on the intended clinical exposure.

-

MTT Assay: a. At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[13] b. Incubate for an additional 2-4 hours at 37°C.[16] During this time, viable cells will convert the MTT into visible purple formazan crystals. c. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[15] d. Incubate for a further 4 hours at 37°C (or overnight for SDS-HCl) in a humidified atmosphere to ensure complete solubilization.[13]

-

Data Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of >650 nm to correct for background absorbance.[13] b. Calculate the percent viability for each LCAA concentration relative to the untreated control cells: % Viability = (Absorbance_test / Absorbance_untreated) * 100 c. According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[17]

Table 1: Example Cytotoxicity Data for a Novel LCAA